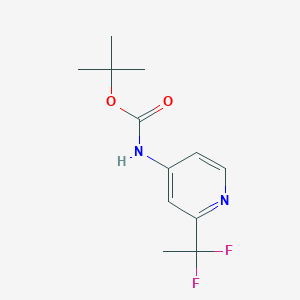

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate

描述

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group at the 4-position of the pyridine ring and a 1,1-difluoroethyl substituent at the 2-position. This compound belongs to a class of intermediates widely used in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules . The tert-butyl carbamate moiety serves as a protective group for amines, enhancing solubility and stability during synthetic processes . The 1,1-difluoroethyl group introduces steric bulk and electron-withdrawing effects, which can modulate reactivity, metabolic stability, and binding affinity in target applications .

属性

分子式 |

C12H16F2N2O2 |

|---|---|

分子量 |

258.26 g/mol |

IUPAC 名称 |

tert-butyl N-[2-(1,1-difluoroethyl)pyridin-4-yl]carbamate |

InChI |

InChI=1S/C12H16F2N2O2/c1-11(2,3)18-10(17)16-8-5-6-15-9(7-8)12(4,13)14/h5-7H,1-4H3,(H,15,16,17) |

InChI 键 |

DYLRDWOKULATKH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(C)(F)F |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate generally follows a multi-step approach involving:

- Functionalization of the pyridine ring at the 2- and 4-positions.

- Introduction of the 1,1-difluoroethyl substituent at the 2-position.

- Protection of the amino group at the 4-position as a tert-butyl carbamate.

The key challenges include selective difluoroalkylation and efficient carbamate formation without compromising the integrity of the pyridine ring or the fluorinated substituent.

Stepwise Preparation Outline

| Step | Reaction Type | Starting Material | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation or activation at C-2 | 4-Aminopyridine or 4-aminomethylpyridine | Chlorination or bromination agents (e.g., NCS, NBS) | 2-Halo-4-aminopyridine derivative | Enables subsequent nucleophilic substitution or cross-coupling at C-2 |

| 2 | Difluoroethylation | 2-Halo-4-aminopyridine derivative | Difluoroethylating agent (e.g., difluoroethyl bromide), base, transition-metal catalyst (Pd, Cu) | 2-(1,1-Difluoroethyl)-4-aminopyridine derivative | Catalyzed cross-coupling or nucleophilic substitution introduces difluoroethyl group |

| 3 | Carbamate protection | 2-(1,1-Difluoroethyl)-4-aminopyridine | tert-Butyl chloroformate, base (e.g., triethylamine) | This compound | Protection of amine to carbamate stabilizes molecule and facilitates purification |

| 4 | Purification | Crude reaction mixture | Chromatography, recrystallization | Pure target compound | Ensures removal of impurities and by-products |

Detailed Reaction Conditions and Mechanisms

Difluoroethylation

- The introduction of the 1,1-difluoroethyl group at the 2-position of the pyridine ring is typically achieved via transition-metal-catalyzed cross-coupling reactions.

- Commonly employed catalysts include palladium or copper complexes.

- Difluoroethyl bromide or iodide serves as the electrophilic difluoroalkyl source.

- Bases such as cesium carbonate or potassium phosphate facilitate the coupling.

- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used due to their polarity and ability to dissolve reagents.

Carbamate Formation

- The amino group at the 4-position is protected by reaction with tert-butyl chloroformate.

- The reaction is conducted in the presence of a base, typically triethylamine, to neutralize the generated hydrochloric acid.

- The reaction proceeds under mild conditions, often at 0°C to room temperature, to prevent side reactions.

- The carbamate group enhances compound stability and solubility, facilitating downstream applications.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Route A: Direct Difluoroethylation + Carbamate Protection | Route B: Pre-protected Aminopyridine + Difluoroethylation |

|---|---|---|

| Starting Material | 4-Aminopyridine | 4-(tert-Butoxycarbonylamino)pyridine |

| Sequence | Difluoroethylation → Carbamate protection | Carbamate protection → Difluoroethylation |

| Advantages | Simpler starting materials | Carbamate protection may improve selectivity |

| Disadvantages | Amino group may interfere in difluoroethylation | Difluoroethylation conditions may affect carbamate group |

| Yield | Moderate to high | Moderate |

| Purification Complexity | Moderate | Potentially higher due to protecting group stability |

Research Findings and Source Diversity

- Patent EP 3 632 907 B1 describes condensation and substitution reactions relevant to pyridine carbamate derivatives, emphasizing the use of halogenated intermediates and carbamate protection strategies.

- Patent EP 4 289 843 A1 discusses pyridopyrimidinone derivatives with fluorinated substituents and their preparation, providing insights into fluorinated heterocycle synthesis and protecting group chemistry.

- Literature on related compounds such as tert-butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate outlines the use of tert-butyl chloroformate for carbamate formation and difluoroalkylation via cross-coupling methods.

These sources collectively demonstrate that the preparation of this compound relies on well-established organic synthesis techniques adapted for fluorinated heterocycles, with careful control of reaction conditions to balance reactivity and selectivity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Difluoroethylation catalyst | Pd(PPh3)4, CuI, or similar | Transition-metal catalysis essential |

| Difluoroethylation base | Cs2CO3, K3PO4 | Ensures deprotonation and facilitates coupling |

| Solvent | DMF, DMSO | Polar aprotic solvents preferred |

| Carbamate formation reagent | tert-Butyl chloroformate | Standard reagent for amine protection |

| Carbamate formation base | Triethylamine | Neutralizes HCl formed during reaction |

| Temperature | 0°C to room temperature | Mild conditions to avoid side reactions |

| Purification methods | Chromatography, recrystallization | To isolate pure compound |

化学反应分析

Types of Reactions

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated products.

Reduction: Formation of reduced derivatives with the removal of oxygen functionalities.

Substitution: Formation of substituted carbamates with different functional groups replacing the tert-butyl group.

科学研究应用

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals

作用机制

The mechanism of action of tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The difluoroethyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl), bromo (Br), and fluoro (F) substituents enhance electrophilicity at the pyridine ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . The 1,1-difluoroethyl group in the target compound combines steric bulk and strong electron-withdrawing effects, which may further stabilize transition states in nucleophilic substitutions.

- Steric Effects : Bulky substituents like benzyloxy (OBn) or 1,1-difluoroethyl (CF2CH3) reduce reactivity at adjacent positions but improve metabolic stability in vivo .

- Molecular Weight : The target compound (270.27 g/mol) falls within the range of typical pyridine carbamates (228–300 g/mol), suggesting favorable pharmacokinetic properties for small-molecule drug candidates.

生物活性

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16F2N2O2

- Molecular Weight : 258.26 g/mol

- CAS Number : 1644386-40-2

The compound features a tert-butyl group attached to a pyridine ring that is further substituted with a difluoromethyl group. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. Common methods include:

-

Reagents :

- Tert-butyl carbamate

- Difluoromethylating agents (e.g., di-tert-butyl dicarbonate)

- Bases like triethylamine

-

Conditions :

- Solvent: Anhydrous dichloromethane

- Temperature: Low temperatures to ensure high yield and purity

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For example, derivatives of carbamates have shown moderate to good antibacterial and antifungal activity against various strains. The structural features that enhance this activity include:

- Hydrophobic interactions : The tert-butyl group increases lipophilicity, aiding in membrane penetration.

- Electrophilic centers : The difluoromethyl group may enhance reactivity towards biological targets.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The carbamate moiety can interact with nucleophilic sites on enzymes, potentially leading to inhibition of enzymatic activity.

- Binding Affinity : The pyridine ring can engage in π-π stacking and hydrogen bonding with target proteins, enhancing binding affinity.

Research Findings

Several studies have explored the biological implications of this compound:

-

In Vitro Studies :

- Research indicates that the compound may inhibit specific enzymes critical for microbial survival.

- In vitro assays demonstrated effective inhibition against various microbial strains, with IC50 values indicating potency.

-

Case Studies :

- A study on related compounds highlighted the importance of substituents in modulating biological activity. Compounds with similar structures showed varying degrees of antimicrobial efficacy based on their electronic and steric properties.

-

Metabolic Stability :

- Investigations into metabolic pathways suggest that the presence of the tert-butyl group can influence metabolic stability, potentially affecting bioavailability and therapeutic efficacy. Replacing the tert-butyl group with more stable moieties has been shown to enhance metabolic profiles without compromising biological activity.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 258.26 g/mol |

| CAS Number | 1644386-40-2 |

| Antimicrobial Activity | Moderate to good |

| Mechanism | Enzyme inhibition |

| Metabolic Stability | Influenced by tert-butyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。